molecular formula C19H21ClFN3O B2537926 2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 708225-41-6

2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2537926
M. Wt: 361.85
InChI Key: XUFLBATWQMFJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H, 13C NMR, and IR spectra .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of unactivated 1°, 2°, and 3° alkyl pinacol boronic esters utilizing photoredox catalysis has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the elemental analysis gave satisfactory values for the percentage of C, H, and N present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a chemical compound with potential applications in various fields of scientific research. The synthesis and chemical properties of similar compounds have been explored to understand their potential uses. For example, the Fe-catalyzed synthesis of flunarizine, a related compound, showcases the industrial production process and highlights the potential for synthesizing similar compounds through regioselective metal-catalyzed amination or Wittig reaction processes (R. N. Shakhmaev, A. Sunagatullina, V. Zorin, 2016). These methods may be applicable to the synthesis of 2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide, facilitating its use in further research.

Biological Potentials and Applications

The exploration of similar compounds has revealed significant antimicrobial and anticancer activities, which could suggest potential research applications for 2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide. For instance, new acetamides derived from similar structures have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, indicating that compounds within this family could serve as leads for rational drug designing for anticancer molecules (S. Mehta et al., 2019). This suggests that further research into the biological activities of 2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide could uncover valuable therapeutic applications.

Molecular Docking and Design

Molecular docking studies of related compounds provide insights into their interactions with biological targets, which can inform the design of new therapeutic agents. For example, the study of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives has demonstrated good docking scores with better anticancer potency, suggesting that similar studies on 2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide could reveal its potential as a therapeutic agent (S. Mehta et al., 2019).

Future Directions

The future directions in the research of similar compounds involve their further development and evaluation for various biological activities. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity, indicating potential for further development .

properties

IUPAC Name

2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c1-14-17(20)3-2-4-18(14)24-11-9-23(10-12-24)13-19(25)22-16-7-5-15(21)6-8-16/h2-8H,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFLBATWQMFJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.